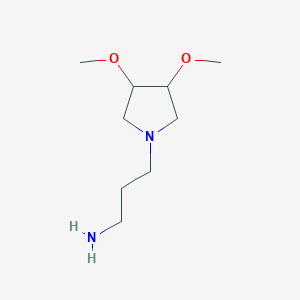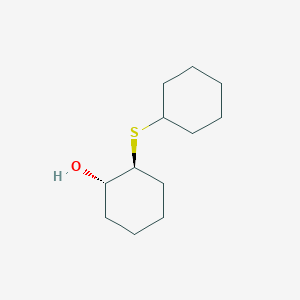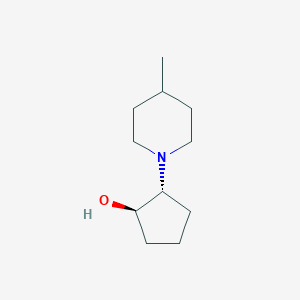
3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine
Overview
Description
Molecular Structure Analysis
The 3-(3,4-dimethoxypyrrolidin-1-yl)propanal molecule, a similar compound, contains a total of 30 bonds. There are 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aldehyde (aliphatic), 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Synthesis and Characterization
Synthesis of Key Intermediates : T. Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. This process involved asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).
Molecular Structure Analysis : Ç. Tarimci et al. (2003) investigated the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, which possesses analgesic activity. They found that the molecule deviated from planar configuration (Tarimci et al., 2003).
Medicinal Chemistry and Pharmacology
- Structure-Activity Relationship in Cancer Treatment : J. Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. They found specific structural motifs that could be chemically modified to improve pharmacological properties for cancer therapy (Mun et al., 2012).
Biochemical Applications
- DNA Cleavage Studies : M. Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes from bidentate isomeric pyridyl tetrazole ligands, including N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine. These complexes displayed significant nuclease activity in the presence of H2O2 (Babu et al., 2017).
Material Science
- Polymer Modification : H. M. Aly et al. (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. This resulted in amine-treated polymers with higher thermal stability and significant biological activities, potentially useful in medical applications (Aly et al., 2015).
Catalysis
- Catalytic Applications : S. Ge et al. (2009) studied Scandium, Yttrium, and Lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their use in catalytic linear dimerization of phenylacetylenes (Ge et al., 2009).
properties
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-12-8-6-11(5-3-4-10)7-9(8)13-2/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLJFLFPFPPSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxypyrrolidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)
![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)


![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)

![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)